

# Spectroscopic Data for 6-bromo-1H-indazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 6-bromo-1H-indazol-5-amine

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An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-bromo-1H-indazol-5-amine**. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural and electronic properties of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in indazole derivatives.

## Introduction to 6-bromo-1H-indazol-5-amine

**6-bromo-1H-indazol-5-amine**, with the Chemical Abstracts Service (CAS) registry number 1360928-41-1, is a substituted indazole. The indazole core is a key pharmacophore in many biologically active compounds, and the presence of a bromine atom and an amine group provides versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Properties:

- Molecular Formula:  $C_7H_6BrN_3$  [1][2]
- Molecular Weight: 212.05 g/mol [2]

- IUPAC Name: **6-bromo-1H-indazol-5-amine**[\[1\]](#)

Caption: 2D Molecular Structure of **6-bromo-1H-indazol-5-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **6-bromo-1H-indazol-5-amine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

Note: Experimental NMR data for **6-bromo-1H-indazol-5-amine** is not readily available in the public domain. The following are predicted peak assignments based on the analysis of similar indazole derivatives. Actual experimental values may vary.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **6-bromo-1H-indazol-5-amine** is expected to show distinct signals for the aromatic protons, the amine protons, and the N-H proton of the indazole ring.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H-3	~8.0	Singlet	1H
H-4	~7.5	Singlet	1H
H-7	~7.3	Singlet	1H
-NH <sub>2</sub>	~4.5-5.5	Broad Singlet	2H
-NH (indazole)	~12.0-13.0	Broad Singlet	1H

Interpretation:

- The proton at the C-3 position is expected to be a singlet and appear at the most downfield position among the aromatic protons due to the influence of the adjacent nitrogen atoms.
- The protons at C-4 and C-7 will also be singlets due to the substitution pattern. Their chemical shifts are influenced by the electron-donating amine group and the electron-

withdrawing bromine atom.

- The amine (-NH<sub>2</sub>) protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.
- The indazole N-H proton is acidic and will appear as a very broad singlet at a significantly downfield chemical shift.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ, ppm)
C-3	~135
C-3a	~120
C-4	~115
C-5	~140
C-6	~100
C-7	~125
C-7a	~145

Interpretation:

- The carbon atoms attached to nitrogen (C-3, C-3a, C-7a) will have characteristic chemical shifts.
- The carbon bearing the amino group (C-5) will be significantly shielded compared to a standard aromatic carbon.
- The carbon atom bonded to the bromine (C-6) will be deshielded.

## Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-bromo-1H-indazol-5-amine** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Record the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. Standard pulse programs should be used.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **6-bromo-1H-indazol-5-amine** will show characteristic absorption bands for the N-H and C-N bonds, as well as aromatic C-H and C=C bonds.

Functional Group	**Expected Absorption Range (cm <sup>-1</sup> ) **	Intensity
N-H Stretch (amine)	3300-3500	Medium (two bands for primary amine)
N-H Stretch (indazole)	3100-3300	Broad
Aromatic C-H Stretch	3000-3100	Medium to Weak
C=C Stretch (aromatic)	1500-1600	Medium to Strong
N-H Bend (amine)	1580-1650	Medium
C-N Stretch	1250-1350	Medium
C-Br Stretch	500-600	Medium to Strong

Interpretation:

- The presence of two distinct N-H stretching bands in the 3300-3500 cm<sup>-1</sup> region would confirm the primary amine group.

- A broad absorption band around  $3100\text{--}3300\text{ cm}^{-1}$  is characteristic of the N-H stretching vibration of the indazole ring, often broadened due to hydrogen bonding.
- The aromatic C=C stretching vibrations will appear in the  $1500\text{--}1600\text{ cm}^{-1}$  region.
- The N-H bending vibration of the primary amine is also expected in a similar region to the C=C stretches.
- The C-N and C-Br stretching vibrations will be found in the fingerprint region.

## Experimental Protocol for IR Data Acquisition

- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

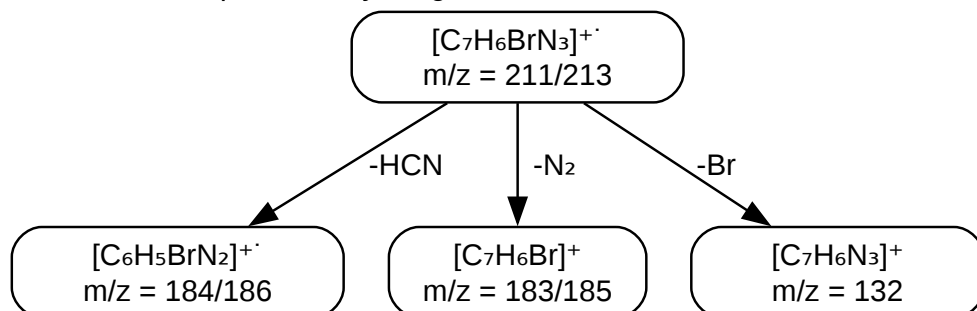
Expected Molecular Ion Peak:

- The mass spectrum should show a molecular ion peak ( $M^+$ ) at  $m/z$  corresponding to the molecular weight of **6-bromo-1H-indazol-5-amine** ( $212.05\text{ g/mol}$ ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at  $M^+$  and  $M^++2$ , corresponding to the bromine isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$ .

Potential Fragmentation Pathway:

A common fragmentation pathway for indazole derivatives involves the loss of small molecules like HCN or  $\text{N}_2$ . The bromo-substituted aromatic ring can also undergo fragmentation.

Potential Mass Spectrometry Fragmentation of 6-bromo-1H-indazol-5-amine

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Caption: A simplified potential fragmentation pathway for **6-bromo-1H-indazol-5-amine** in mass spectrometry.

## Experimental Protocol for MS Data Acquisition

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable  $m/z$  range.
- Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

## Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a detailed chemical signature for **6-bromo-1H-indazol-5-amine**. While experimental data is not widely published, the predicted and expected spectral features outlined here offer a solid foundation for the identification and characterization of this important synthetic intermediate. Researchers

and drug development professionals can use this information to ensure the quality of their materials and to facilitate the development of new chemical entities based on the indazole scaffold.

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